1-(Oxolane-3-carbonyl)piperidin-3-ol
Description
1-(Oxolane-3-carbonyl)piperidin-3-ol (CAS 1250077-04-3) is a piperidine derivative characterized by a hydroxyl group at the 3-position of the piperidine ring and an oxolane (tetrahydrofuran) carbonyl substituent. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol, and its SMILES notation is O1CCC(C1)C(N1CCCC(C1)O)=O . The compound features a cyclic ether (oxolane) fused with a carbonyl group, contributing to its unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity.
Properties
CAS No. |
1250077-04-3 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C10H17NO3/c12-9-2-1-4-11(6-9)10(13)8-3-5-14-7-8/h8-9,12H,1-7H2 |
InChI Key |
TWRMGPFNXIQLFI-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2CCOC2)O |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Oxolane vs.
- Aromatic vs. Aliphatic Substituents: The pyridine () and chloroquinoline () derivatives incorporate aromatic systems, likely improving binding affinity to biological targets compared to the aliphatic oxolane group .
- Acid vs. Alcohol Functionality : 3-Piperidinecarboxylic acid () replaces the hydroxyl group with a carboxylic acid, increasing acidity and altering solubility profiles .
Insights :
- The oxadiazole derivative () is classified as a "building block," indicating its utility in medicinal chemistry for constructing bioactive molecules .
- The chloroquinoline-piperidin-3-ol hybrid () demonstrates computational promise as a safer alternative to hydroxychloroquine (HCQ) for SARS-CoV-2, leveraging its quinoline moiety for spike protein interaction .
- The target compound’s role as an intermediate aligns with , which highlights piperidin-3-ol derivatives as byproducts or precursors in drug synthesis .
Preparation Methods
Synthetic Strategies for Piperidin-3-ol Core
The piperidin-3-ol scaffold is a key intermediate in the synthesis of 1-(Oxolane-3-carbonyl)piperidin-3-ol. Several methods for preparing piperidin-3-ol and its derivatives are reported:
Reduction of 3-pyridone : A widely used method involves the reduction of 3-pyridone under alkaline conditions with sodium borohydride to yield 3-hydroxypiperidine (piperidin-3-ol). This method achieves moderate to high yields (~70-80%) and is amenable to scale-up.
BOC Protection and Functionalization : The 3-hydroxypiperidine can be protected at the nitrogen with tert-butyloxycarbonyl (BOC) groups to facilitate further transformations, such as oxidation to 1-BOC-3-piperidone or acylation.
Use of Racemic or Enantiopure Piperidin-3-ol : Commercially available racemic piperidin-3-ol (CAS 6859-99-0) and its enantiopure hydrochloride salts are often starting materials for further derivatization.
Preparation of the Oxolane-3-carbonyl Moiety and Coupling
The oxolane-3-carbonyl group can be introduced via acylation reactions using oxolane-3-carboxylic acid derivatives or activated esters. The coupling with piperidin-3-ol typically involves:
Activation of the oxolane-3-carboxylic acid (e.g., as acid chloride or anhydride).
Nucleophilic attack by the piperidin-3-ol hydroxyl or nitrogen to form the corresponding ester or amide linkage.
No direct detailed procedure for this coupling specific to this compound was found in the reviewed literature, but analogous acylation reactions are well-established in organic synthesis.
Representative Preparation Method from Patent Literature
A relevant patented process describes the preparation of piperidine derivatives with oxygen-containing rings, which can be adapted for this compound:
Starting Material : 2,3-O-isopropylidene-L-lyxono-1,4-lactone is functionalized by replacing hydroxyl groups with suitable leaving groups (e.g., mesylates or halides).
Key Step : Reaction of the lactone derivative with nucleophiles to form piperidine rings bearing hydroxyl substituents.
Avoidance of Hazardous Reagents : The process prefers mesyl chloride over triflic anhydride due to safety and cost considerations.
This multi-step synthesis can be tailored to introduce the oxolane moiety and the piperidin-3-ol functionality in a controlled manner.
Industrially Relevant Synthesis of 1-BOC-3-piperidone as a Key Intermediate
Since this compound contains a piperidin-3-ol unit, synthesis of protected piperidin-3-ol derivatives like 1-BOC-3-piperidone is relevant:
Step 1 : Reduction of 3-pyridone with sodium borohydride in alkaline aqueous solution at temperatures from -5 °C to 100 °C to obtain 3-hydroxypiperidine.
Step 2 : Protection of the nitrogen with tert-butyl dicarbonate (BOC) in an organic solvent under alkaline conditions at -10 °C to 50 °C.
Step 3 : Catalytic oxidation (Oppenauer oxidation) of the alcohol to the ketone (1-BOC-3-piperidone) at 30 °C to 150 °C.
Step 4 : Purification by vacuum distillation to yield the pure intermediate with >98% purity and ~80% total yield.
This method is efficient, environmentally friendly, and suitable for industrial scale-up.
Experimental Data Summary Table
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 3-pyridone to 3-hydroxypiperidine | NaBH4, alkaline aqueous, -5 to 100 °C, 0.5–10 h | ~70-80 | Extraction and concentration to isolate product |
| 2 | BOC protection of 3-hydroxypiperidine | Organic solvent, alkaline, -10 to 50 °C, 30 min–10 h | High | Neutralization, extraction, drying |
| 3 | Oxidation to 1-BOC-3-piperidone | Catalyst, 30–150 °C, 1–24 h | High | Filtration, extraction, concentration |
| 4 | Purification | Vacuum distillation | - | Achieves >98% purity |
Summary and Recommendations
The preparation of this compound is best approached by first synthesizing or procuring piperidin-3-ol or its protected derivatives (e.g., 1-BOC-3-piperidone).
The oxolane-3-carbonyl group can be introduced via standard acylation chemistry.
Industrially viable methods emphasize safety, yield, and environmental considerations, favoring mild conditions and avoiding hazardous reagents.
Further optimization and characterization (NMR, LC-MS) are essential to confirm structure and purity.
Q & A
Q. What are the common synthetic routes for 1-(Oxolane-3-carbonyl)piperidin-3-ol, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves acylation of a piperidin-3-ol precursor with oxolane-3-carbonyl derivatives. Key steps include:
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive hydroxyl or amine functionalities during acylation .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C minimize side reactions, while slow addition of acylating agents improves yield .
- Catalysts : Lewis acids like BF₃ or Rh(I) complexes enhance diastereoselectivity in ring-forming steps .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect stereoisomers. For example, coupling constants in the piperidine ring (J = 2–5 Hz) distinguish axial/equatorial substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₅NO₃: 186.1125) and detects fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) monitors purity, while chiral columns resolve enantiomers .
Advanced Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure oxolane-3-carbonyl precursors or piperidin-3-ol derivatives to enforce specific configurations .
- Asymmetric catalysis : Rhodium(I)-pinacol borane systems achieve >90% diastereomeric excess (de) via dearomatization/hydrogenation pathways .
- Dynamic kinetic resolution : Adjust pH and temperature to favor thermodynamically stable stereoisomers during acylation .
Q. What strategies mitigate competing side reactions in ring-expansion or functionalization steps?
Methodological Answer:
- Byproduct suppression : Add scavengers (e.g., molecular sieves) to sequester water or acids formed during acyl transfer .
- Regioselective protection : Prioritize Boc protection of the piperidine nitrogen over the hydroxyl group to direct reactivity toward the oxolane moiety .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 10–30 min at 100°C) to reduce decomposition .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Validate in vitro models (e.g., receptor binding assays) using positive controls (e.g., GABA uptake inhibitors for neuroactivity studies) .
- Metabolic stability testing : Compare hepatic microsome half-life (t₁/₂) across species to identify species-specific degradation pathways .
- Structural analogs : Synthesize derivatives (e.g., replacing oxolane with tetrahydrofuran) to isolate structure-activity relationships (SAR) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .
Q. How can computational methods predict synthetic pathways or reactivity for this compound?
Methodological Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys prioritize routes based on precursor availability and step efficiency .
- DFT calculations : Model transition states to predict regioselectivity in acylation or ring-opening reactions .
- Machine learning : Train models on reaction databases to forecast optimal catalysts (e.g., Rh vs. Pd) for stereoselective steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
